Azide-PEG8-Alcohol

Catalog No.
S520182
CAS No.
352439-36-2
M.F
C16H33N3O8
M. Wt
395.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azide-PEG8-Alcohol

CAS Number

352439-36-2

Product Name

Azide-PEG8-Alcohol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C16H33N3O8

Molecular Weight

395.45 g/mol

InChI

InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2

InChI Key

BUMODEBRFGPXRM-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azide-PEG8-alcohol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]

Description

The exact mass of the compound Azide-PEG8-Alcohol is 395.2268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biomolecule Conjugation

Azide-PEG8-Alcohol possesses two key functional groups:

  • An azide group (N3) at one end, which can participate in copper-free click chemistry reactions []. Click chemistry allows researchers to efficiently and selectively link Azide-PEG8-Alcohol to biomolecules containing alkyne groups.
  • A terminal hydroxyl group (OH) at the other end, which can be used to form stable covalent bonds with various biomolecules through well-established coupling chemistries. This enables the attachment of Azide-PEG8-Alcohol to antibodies, proteins, peptides, nanoparticles, and other biomolecules of interest.

By combining these functionalities, Azide-PEG8-Alcohol serves as a versatile tool for researchers to create bioconjugates, which are molecules containing both a biological component and a synthetic component. These bioconjugates find applications in various fields of scientific research, including:

  • Drug delivery systems: Azide-PEG8-Alcohol can be used to attach therapeutic drugs to biomolecules, enabling targeted drug delivery and improved efficacy [].
  • Bioimaging: Biomolecules labeled with Azide-PEG8-Alcohol can be used for in vitro and in vivo imaging applications, allowing researchers to visualize specific biological processes [].
  • Biosensors: Azide-PEG8-Alcohol can be employed to create biosensors by attaching recognition molecules to a transducer surface, facilitating the detection of specific biomolecules [].

Azide-PEG8-Alcohol, also known as Azido-PEG8-Hydroxy, is a bifunctional polyethylene glycol compound characterized by the presence of an azide group and a hydroxyl group. Its chemical formula is C16H33N3O8, and it has a molecular weight of 381.45 g/mol. The compound is primarily utilized in bioconjugation and drug delivery applications due to its unique chemical properties.

The azide functional group allows for "Click Chemistry" reactions, particularly with terminal alkynes, facilitating the formation of stable triazole linkages. The hydroxyl group provides additional reactivity for further derivatization, making this compound versatile in various chemical contexts.

Azide-PEG8-Alcohol doesn't have a direct mechanism of action. Its primary function is as a linker molecule in bioconjugation. The azide group facilitates the attachment of the molecule to other biomolecules containing alkynes via click chemistry. This allows researchers to create new bioconjugates with desired properties, such as improved solubility, stability, or targeting capabilities for drug delivery applications [].

  • Click Chemistry: The azide group can react with alkyne derivatives through a copper-catalyzed or copper-free reaction to form a stable triazole linkage. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
  • Derivatization: The hydroxyl group enables further functionalization, allowing for the attachment of various biomolecules or therapeutic agents .

These reactions are crucial in developing targeted drug delivery systems and creating complex biomolecular structures.

While specific biological activity data for Azide-PEG8-Alcohol is limited, its components suggest potential applications in biological systems:

  • Biocompatibility: Polyethylene glycol compounds are generally known for their biocompatibility and low immunogenicity, making them suitable for use in medical and pharmaceutical applications.
  • Drug Delivery: The ability to conjugate drugs or therapeutic agents via Click Chemistry may enhance the pharmacokinetics and biodistribution of these compounds in vivo.

The synthesis of Azide-PEG8-Alcohol typically involves the following steps:

  • Starting Material: Begin with a suitable polyethylene glycol derivative that contains a terminal alcohol group.
  • Azidation Reaction: React the alcohol with sodium azide under appropriate conditions to introduce the azide functional group. This reaction often requires heating and can be performed in a solvent such as dimethylformamide.
  • Purification: Purify the resulting product through methods such as precipitation or chromatography to obtain pure Azide-PEG8-Alcohol.

This straightforward synthesis route allows for scalability and adaptability in laboratory settings.

Azide-PEG8-Alcohol has several notable applications:

  • Bioconjugation: Used extensively in linking proteins, peptides, or nucleic acids to other molecules through Click Chemistry.
  • Drug Delivery Systems: Enhances the delivery of therapeutics by facilitating targeted delivery mechanisms.
  • Diagnostics: Useful in developing diagnostic agents where specific targeting of biomarkers is required.

Interaction studies involving Azide-PEG8-Alcohol focus on its reactivity with various biomolecules:

  • Protein Interactions: The compound can be used to label proteins selectively, enabling tracking and visualization in biological assays.
  • Cellular Uptake Studies: Investigating how conjugated drugs using Azide-PEG8-Alcohol are taken up by cells can provide insights into their efficacy and mechanism of action.

These studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.

Similar Compounds

Several compounds share similarities with Azide-PEG8-Alcohol, particularly regarding their structure and functionality. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
Azido-PEG4-AlcoholAzide, HydroxylShorter PEG chain; used for similar applications
Azido-PEG12-AlcoholAzide, HydroxylLonger PEG chain; improved solubility
DBCO-PEG8-AlcoholDBCO (Dibenzocyclooctyne), HydroxylAlternative Click Chemistry handle
Alkyne-PEG8-AlcoholAlkyne, HydroxylDirectly reactive with azides

Azide-PEG8-Alcohol stands out due to its balance between reactivity and biocompatibility, making it particularly effective for bioconjugation applications compared to other PEG derivatives.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.6

Exact Mass

395.2268

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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